Sodium feredetate

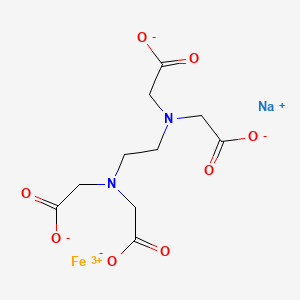

C10H12FeN2NaO8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H12FeN2NaO8

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Iron Fortification and Supplementation

- Enhanced Iron Bioavailability: Fe-Na-EDTA possesses superior bioavailability compared to other commonly used iron supplements like ferrous sulfate. This means the iron from Fe-Na-EDTA is absorbed more efficiently by the body, making it a valuable tool in combating iron deficiency anemia, especially in populations at high risk, such as pregnant women and children [, ].

- Reduced Gastrointestinal Side Effects: Unlike ferrous sulfate, Fe-Na-EDTA exhibits fewer gastrointestinal side effects, including constipation, nausea, and abdominal discomfort [, ]. This makes it a more tolerable option for individuals who struggle with the side effects of traditional iron supplements.

Potential Benefits Beyond Iron Deficiency

- Antioxidant and Anti-inflammatory Properties: Studies suggest that Fe-Na-EDTA may possess antioxidant and anti-inflammatory properties beyond its role in iron absorption. This opens up potential research avenues in exploring its use for conditions like chronic kidney disease and inflammatory bowel disease [, ]. However, further research is needed to confirm these potential benefits and establish the safety and efficacy of Fe-Na-EDTA for these specific applications.

Food Fortification

- Safe and Efficient Iron Fortification: Fe-Na-EDTA is considered safe and effective for iron fortification in various food products, including cereals, baby foods, and dietary supplements []. This application holds promise for addressing iron deficiency in populations with limited access to iron-rich foods or those with dietary restrictions that hinder iron absorption.

Sodium feredetate, also known as sodium ferric ethylenediaminetetraacetate, is a chelating agent that primarily serves as an iron supplement. Its chemical formula is , and it is classified under organic compounds, specifically as a tetracarboxylic acid derivative. This compound is notable for its unique structure, where iron is sequestered in a non-ionized form, making it less astringent and preventing tooth discoloration compared to traditional iron salts .

Sodium feredetate is typically used in the treatment of iron deficiency anemia, particularly in pediatric populations. It is available in various formulations, including oral solutions like Sytron, which contains 27.5 mg of elemental iron per 5 ml of solution . The compound's mechanism involves the release of elemental iron in the gastrointestinal tract, which is then absorbed into the bloodstream for incorporation into hemoglobin and other vital functions .

In the gastrointestinal environment, sodium feredetate can dissociate to release elemental iron, which can then be absorbed by enterocytes. This process involves hydrolysis and may be influenced by pH levels within the digestive tract . The stability of the chelate allows for effective transport of iron without the adverse effects associated with free iron ions.

Sodium feredetate exhibits significant biological activity as an iron supplement. After administration, it enhances iron absorption in individuals with iron deficiency, contributing to hemoglobin regeneration and alleviating symptoms of anemia . The compound's unique chelation mechanism ensures that it does not precipitate or cause gastrointestinal irritation, making it well-tolerated among patients .

The bioavailability of sodium feredetate is enhanced in states of iron deficiency, where the body’s demand for iron increases. Studies have shown that approximately 60% to 70% of absorbed elemental iron is incorporated into hemoglobin, while the remainder is stored as ferritin or haemosiderin within the reticulo-endothelial system .

Sodium feredetate can be synthesized through a multi-step process involving the reaction of ethylenediaminetetraacetic acid with ferric ions in the presence of sodium hydroxide or sodium carbonate. The general synthesis method includes:

- Preparation of Ethylenediaminetetraacetic Acid: Ethylenediaminetetraacetic acid (EDTA) is prepared or obtained commercially.

- Chelation Reaction: Ferric ions are introduced to EDTA under controlled pH conditions to promote chelation.

- Neutralization: Sodium hydroxide or sodium carbonate is added to neutralize the solution and form sodium feredetate.

- Crystallization: The product is crystallized from solution to obtain pure sodium feredetate.

This method ensures high purity and yield of the final product suitable for pharmaceutical applications .

Sodium feredetate has several applications primarily centered around its role as an iron supplement:

Sodium feredetate has been shown to interact with various medications and dietary components:

- Calcium Compounds: It can decrease the absorption of calcium phosphate dihydrate when administered together, leading to reduced serum calcium concentrations .

- Alendronic Acid: Co-administration may result in decreased absorption and efficacy of alendronic acid, a medication used to treat osteoporosis .

- Aluminum Compounds: Similar interactions have been noted with aluminum hydroxide and aluminum phosphate, which can also reduce sodium feredetate's effectiveness .

These interactions highlight the importance of monitoring concurrent medications when using sodium feredetate.

Sodium feredetate shares similarities with several other chelating agents and iron supplements. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium Ferric Gluconate | Iron Gluconate | More commonly used for intravenous administration; may cause fewer gastrointestinal side effects. |

| Iron Sucrose | Iron Sucrose | Used primarily for patients on dialysis; offers rapid replenishment of iron stores. |

| Ferrous Sulfate | Iron Salt | Commonly used oral supplement; may cause gastrointestinal discomfort and staining of teeth. |

| Ferric Carboxymaltose | Iron Carboxymaltose | Allows for larger doses in single administration; less frequent dosing required compared to traditional forms. |

Sodium feredetate stands out due to its non-aqueous form of iron that minimizes side effects such as gastrointestinal irritation and tooth discoloration associated with conventional iron salts . Its unique mechanism of action allows for effective treatment while reducing adverse reactions commonly seen with other forms of iron supplementation.

Physical Description

Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water;

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 246 of 432 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 186 of 432 companies with hazard statement code(s):;

H315 (98.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

B03 - Antianemic preparations

B03A - Iron preparations

B03AB - Iron trivalent, oral preparations

B03AB03 - Sodium feredetate

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Construction

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-: ACTIVE